![molecular formula C21H18FN5OS B3005760 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 894050-86-3](/img/structure/B3005760.png)
2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a protein that plays a key role in DNA repair .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves structure-based optimization of a starting compound . The process has been described as mild, efficient, and operationally simple, involving the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of these compounds has been characterized through crystallographic studies . The binding modes of these compounds have been determined by examining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis
The chemical reactions involving these compounds are primarily related to their role as inhibitors. They have been found to display potent inhibitory activities against PARP1 .Aplicaciones Científicas De Investigación
Anticancer Potential
- Modification of Triazolo[4,3-b]pyridazine Derivatives : Research indicates that certain triazolo[4,3-b]pyridazine derivatives, similar in structure to the compound , exhibit significant anticancer effects. Modifications to these compounds, like the introduction of an alkylurea moiety, have shown to retain antiproliferative activity against cancer cell lines while reducing toxicity. This suggests potential applications in cancer therapy (Wang et al., 2015).
Antiviral Properties
- Activity Against Hepatitis A Virus (HAV) : Derivatives of [1,2,4]triazolo[4,3-b]pyridazine, which are structurally related to the compound , have shown promising antiviral activity against HAV. This points towards potential applications in treating viral infections (Shamroukh & Ali, 2008).
Pharmaceutical Importance of Heterocyclic Compounds
- Significance in Medicinal Chemistry : Heterocyclic compounds like pyridazine analogs, which include [1,2,4]triazolo[4,3-b]pyridazine derivatives, are of significant pharmaceutical importance. Their complex structures and diverse biological activities make them valuable for pharmaceutical research and development (Sallam et al., 2021).
Insecticidal Applications
- Use in Pest Control : Certain heterocycles incorporating a thiadiazole moiety, related to [1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and tested as insecticidal agents. This demonstrates potential applications in agricultural pest control (Fadda et al., 2017).
Potential in H1-Antihistaminic Agents
- H1-Antihistaminic Activity : Research has shown that novel derivatives of [1,2,4]triazolo[4,3-a]quinazolin, structurally related to the compound , possess H1-antihistaminic activity. This suggests possible therapeutic uses in treating allergies and related conditions (Alagarsamy et al., 2009).
Antioxidant and Anticancer Properties
- Role as Antioxidants and Anticancer Agents : Triazolo-thiadiazoles, structurally similar to the compound, have shown significant antioxidant and anticancer activities in vitro. These properties indicate potential use in developing treatments for oxidative stress-related diseases and cancers (Sunil et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-2-14-6-8-15(9-7-14)18-10-11-19-24-25-21(27(19)26-18)29-13-20(28)23-17-5-3-4-16(22)12-17/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNQIGPTDFYFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
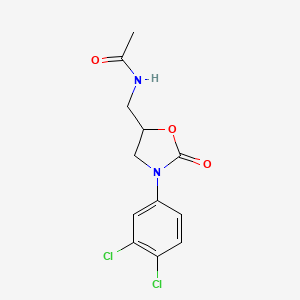
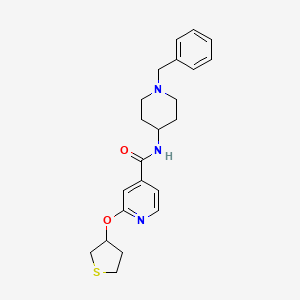
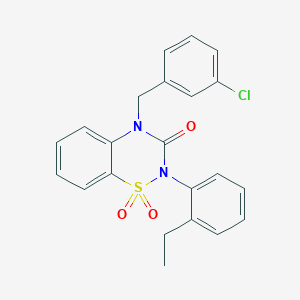

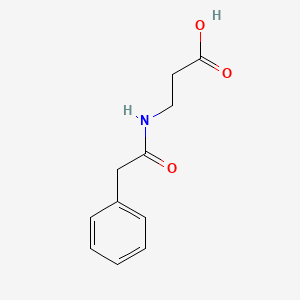
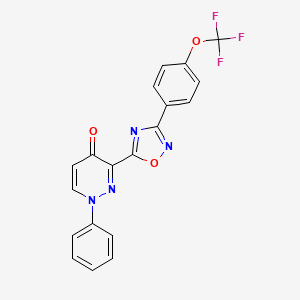
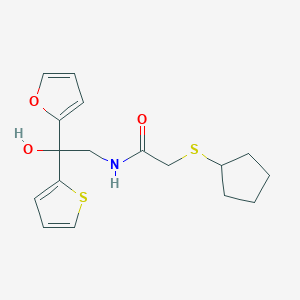
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)
![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)

![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)

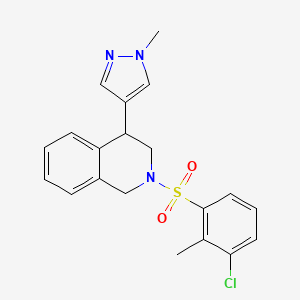
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
